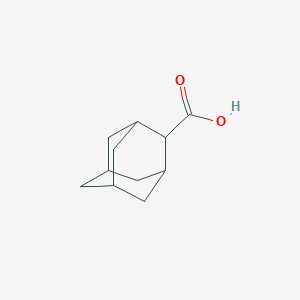

1-Adamantanecarboxylic acid

描述

属性

IUPAC Name |

adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMXXGFJRDUSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870784 | |

| Record name | 1-Adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Adamantanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

828-51-3, 15897-81-1 | |

| Record name | 1-Adamantanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015897811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Adamantane 2 Carboxylic Acid

Classical Synthetic Routes

Traditional batch synthesis methods remain fundamental in the laboratory-scale production of adamantane-2-carboxylic acid. These routes often involve multi-step sequences starting from readily available adamantane (B196018) precursors.

Oxidation of Adamantane Derivatives for Carboxyl Group Introduction

The introduction of a carboxyl group at the secondary (C2) position of the adamantane cage can be achieved through the oxidation of suitable precursors. One documented method involves the oxidative cleavage of spiro[adamantane-2,2′-oxirane]. researchgate.net This approach utilizes the strained oxirane ring as a reactive handle for introducing the desired functionality.

Another strategy involves the oxidation of 2-adamantanol (B149831). For instance, the PhI/RuCl3/oxone system has been shown to oxidize 2-adamantanol to adamantanone with high efficiency. researchgate.net The resulting adamantanone is a versatile intermediate that can be further converted to the target carboxylic acid through various methods, such as the Demjanov reaction followed by oxidation. nih.govmdpi.com

The choice of oxidizing agent is critical and can influence the reaction's outcome and selectivity. Reagents like Jones reagent (chromium trioxide in sulfuric acid) have been employed in the oxidation of adamantane derivatives, though they often require careful control of reaction conditions to avoid over-oxidation or side reactions. cuni.cz

Table 1: Oxidation Reactions for Adamantane-2-carboxylic Acid Precursors

| Starting Material | Reagent/System | Product | Reference |

|---|---|---|---|

| spiro[adamantane-2,2'-oxirane] | Oxidative cleavage | Adamantane-2-carboxylic acid | researchgate.net |

| 2-Adamantanol | PhI/RuCl3/oxone | Adamantanone | researchgate.net |

| Adamantan-2-one | Demjanov reaction, then oxidation | Adamantane-2-carboxylic acid | nih.govmdpi.com |

Carbonylation Reactions of Adamantane Precursors

Carbonylation reactions provide a direct method for introducing a carboxylic acid group onto the adamantane framework. The Koch-Haaf reaction is a well-established method for the carboxylation of adamantane and its derivatives. google.com This reaction typically involves treating an adamantane precursor, such as 1-adamantanol (B105290) or 1-bromoadamantane (B121549), with formic acid in the presence of a strong acid like sulfuric acid. orgsyn.org While highly effective for the tertiary (bridgehead) position, modifications are necessary to achieve selective carboxylation at the secondary position.

Radical-mediated carbonylation offers an alternative pathway. For example, the radical chlorocarbonylation of adamantane using oxalyl chloride and a radical initiator can produce a mixture of 1- and 2-adamantanecarboxylates after methanolysis. rsc.org Similarly, oxidative carbonylation, employing systems like N-hydroxyphthalimide (NHPI) and oxygen in the presence of carbon monoxide, can generate adamantyl radicals that are subsequently trapped by CO to form acyl radicals, leading to carboxylic acids. rsc.orgnih.gov However, these radical reactions often yield a mixture of regioisomers, requiring subsequent separation. rsc.org

Table 2: Carbonylation Methods for Adamantane Carboxylic Acids

| Precursor | Method | Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Adamantane | Radical Chlorocarbonylation | Oxalyl chloride, benzoyl peroxide | Forms mixture of 1- and 2-isomers | rsc.org |

| Adamantane | Oxidative Carbonylation | CO, O₂, NHPI | Generates a mixture of carbonylated and oxygenated products | rsc.orgnih.gov |

| 1-Adamantanol | Koch-Haaf Reaction | HCOOH, H₂SO₄ | Primarily yields 1-adamantanecarboxylic acid | orgsyn.org |

Functionalization of the Adamantane Framework via Cyclopropanation, Halogenation, and Coupling Reactions

The synthesis of adamantane-2-carboxylic acid can also be approached by first functionalizing the adamantane core and then converting the introduced group into a carboxyl moiety. Halogenation, particularly bromination, can produce a mixture of 1-bromoadamantane and 2-bromoadamantane, with the ratio depending on the reaction conditions. rsc.orgnih.gov The 2-bromo derivative can then serve as a precursor for introducing the carboxylic acid group.

Ring expansion reactions of adamantane derivatives are another powerful tool. For instance, the Demjanov reaction of adamantan-2-one with reagents like ethyl diazoacetate can expand the cage to a homoadamantanone derivative. nih.govmdpi.com Subsequent oxidative cleavage of this expanded ring system can yield dicarboxylic acids that can be further manipulated to afford the target 1,2-disubstituted adamantanes, including derivatives related to the 2-carboxylic acid. nih.govmdpi.com

Directed C-H functionalization has also emerged as a strategy to selectively introduce functional groups at specific positions on the adamantane scaffold, which can then be converted to a carboxylic acid. mdpi.com

Advanced Synthetic Strategies

To overcome the limitations of classical batch processes, such as scalability and safety concerns with hazardous reagents, advanced synthetic strategies like flow chemistry have been developed.

Flow Chemistry Approaches for Scalable Synthesis

Continuous flow chemistry offers significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved process control, and greater safety. nih.gov These benefits are particularly relevant for reactions that are highly exothermic or involve unstable intermediates. While the direct synthesis of adamantane-2-carboxylic acid in flow is not extensively detailed, the principles have been successfully applied to the synthesis of closely related and structurally more complex derivatives, demonstrating the potential of this technology. durham.ac.ukworktribe.com

The successful implementation of flow synthesis often relies on specialized reactor designs. Mesoreactors, which are larger than microreactors but smaller than traditional batch reactors, are particularly well-suited for lab-scale production and process development. durham.ac.ukworktribe.com

In the synthesis of 2-aminoadamantane-2-carboxylic acid, various mesoreactor flow devices were utilized to expedite the process. durham.ac.ukworktribe.comacs.org For example, a Grignard addition to 2-adamantanone (B1666556) was optimized in a Uniqsis FlowSyn system using a 14 mL reactor coil, achieving a high isolated yield on a significant scale. acs.org Subsequent steps, such as the Ritter reaction and cyclization, were also performed in heated perfluoroalkoxy (PFA) coiled flow reactors (CFCs). acs.org These devices allow for precise control over temperature, pressure, and residence time, which is crucial for maximizing yield and minimizing side reactions. The use of such systems demonstrates a robust and scalable pathway for the synthesis of functionalized 2-substituted adamantanes. durham.ac.ukworktribe.com

Optimization of Reaction Conditions for Safety and Yield

The development of efficient and safe synthetic protocols for adamantane-2-carboxylic acid is a significant area of research. A notable optimized method involves a three-stage synthesis starting from 2-adamantanone, which achieves a total product yield of 70% nsc.ru. This multi-step process has been refined to maximize efficiency and practicality.

The key stages of this optimized synthesis are:

Corey-Chaykovsky Reaction : 2-Adamantanone is reacted with trimethylsulphoxonium iodide in the presence of potassium hydroxide. This step forms a spiro-oxirane intermediate.

Oxirane Ring Opening : The oxirane ring is subsequently opened under acid catalysis to yield an aldehyde.

Oxidation : The final step involves the oxidation of the aldehyde to the target adamantane-2-carboxylic acid nsc.ru.

This optimized pathway provides a reliable and high-yielding route to the desired product, making it more accessible for further applications nsc.ru.

| Step | Reaction | Reagents | Outcome | Overall Yield |

| 1 | Corey-Chaykovsky Reaction | 2-Adamantanone, Trimethylsulphoxonium iodide, KOH | Spiro[adamantane-2,2'-oxirane] | 70% nsc.ru |

| 2 | Acid-Catalyzed Ring Opening | Spiro-oxirane, Acid | Adamantane-2-carbaldehyde | |

| 3 | Oxidation | Adamantane-2-carbaldehyde | Adamantane-2-carboxylic acid |

Multicomponent Reactions and One-Pot Syntheses

While direct multicomponent reactions for the synthesis of adamantane-2-carboxylic acid are not extensively detailed, the principles of process simplification and safety are addressed through advanced flow-based methodologies. The synthesis of related compounds, such as 2-aminoadamantane-2-carboxylic acid, has been expedited using mesoreactor flow devices durham.ac.ukresearchgate.net. This approach simplifies the handling of potentially hazardous reagents and challenging reaction conditions durham.ac.ukresearchgate.net. By using continuous flow reactors, temperature, a crucial parameter, can be precisely controlled. For instance, in related adamantane syntheses, maintaining temperatures below 40°C was found to be critical to prevent the formation of byproducts from rearrangements like the Meyer−Schuster and Wagner−Meerwein rearrangements durham.ac.uk. Flow chemistry offers a safer, scalable, and high-yielding alternative to traditional batch processes for adamantane derivatives durham.ac.uk.

Synthesis from Specific Precursors

Adamantanone is a common and versatile starting material for the synthesis of adamantane-2-carboxylic acid researchgate.net. Multiple synthetic strategies originate from this ketone.

| Pathway | Intermediate | Key Reaction | Reference |

| Pathway A | Spiro[adamantane-2,2'-oxirane] | Corey-Chaykovsky Reaction | nsc.ru |

| Pathway B | 2-Cyanoadamantane | Reaction with TosMIC or other methods | tandfonline.comtandfonline.com |

The hydrolysis of 2-cyanoadamantane presents a direct and effective method for preparing adamantane-2-carboxylic acid tandfonline.comtandfonline.com. The precursor, 2-cyanoadamantane, can be synthesized efficiently from adamantanone. A particularly effective one-step synthesis utilizes tosylmethylisocyanide (TosMIC) in a reaction with adamantanone, yielding 2-cyanoadamantane in high yield (80%) tandfonline.com. This method is noted for its simplicity and efficiency compared to previous multi-step approaches tandfonline.comtandfonline.com. The subsequent hydrolysis of the nitrile group provides a profitable and straightforward route to adamantane-2-carboxylic acid tandfonline.comtandfonline.com.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the reactions involved in the synthesis and transformation of adamantane derivatives is crucial for controlling product formation and optimizing reaction conditions.

Mechanistic studies of the anodic oxidation of adamantane carboxylic acids reveal significant differences based on the substituent's position. The anodic oxidation of adamantane-2-carboxylic acid when conducted in an alcoholic solution results in the formation of a mixture of products derived from both radical and carbonium ion intermediates researchgate.net. This contrasts sharply with the behavior of adamantane-1-carboxylic acid, which under similar conditions, yields only products derived from carbonium ions researchgate.net. This suggests that the position of the carboxylic acid group on the adamantane cage fundamentally influences the stability and reaction pathways of the intermediates formed during electrochemical oxidation.

Rearrangement Processes in Adamantane Synthesis

The synthesis of the adamantane skeleton itself is a classic example of a carbocation-mediated rearrangement. A common and effective method involves the Lewis acid-promoted isomerization of tetrahydrodicyclopentadiene. nih.gov This transformation proceeds through a complex series of cationic 1,2-bond migrations and hydride shifts, ultimately leading to the thermodynamically stable adamantane structure. nih.gov

In the context of synthesizing substituted adamantanes like adamantane-2-carboxylic acid, rearrangement of bicyclic precursors is a key strategy. nih.gov Acid-catalyzed rearrangements of precursors such as bicyclo[3.3.1]nonane derivatives are frequently employed to construct the adamantane framework with substituents at desired positions. nih.gov

One illustrative pathway involves the acid-catalyzed sigmatropic rearrangement of a primary alcohol attached to a bicyclic system. For instance, a primary alcohol precursor can be refluxed in formic acid to induce a rearrangement that forms a secondary alcohol with the adamantane framework, which can then be oxidized to the corresponding ketone. nih.gov This ketone can serve as a precursor for further functionalization to yield adamantane-2-carboxylic acid.

Another relevant transformation is the Meinwald rearrangement, which is a Lewis acid-promoted process. nih.gov While specific applications leading directly to adamantane-2-carboxylic acid are not extensively detailed in readily available literature, the principle of rearranging epoxide precursors to carbonyl compounds within a bicyclic system highlights a potential pathway for accessing 2-substituted adamantane derivatives. nih.gov The reaction of bicyclic precursors often requires stoichiometric amounts of a Lewis acid for high yields, although catalytic amounts can be used at the cost of reduced efficiency. nih.gov

The table below summarizes some rearrangement reactions involved in the synthesis of adamantane derivatives, which are foundational to understanding the potential pathways to adamantane-2-carboxylic acid.

| Precursor Type | Rearrangement Type | Reagents/Conditions | Product Type | Yield (%) |

| Primary Alcohol on Bicyclic Frame | Acid-catalyzed sigmatropic rearrangement | Formic acid, reflux | Secondary Alcohol with Adamantane Frame | 56 (for the subsequent ketone) nih.gov |

| Bicyclic Oxirane | Lewis acid-promoted Meinwald rearrangement | Lewis Acid | Carbaldehyde | Not specified |

| Bicyclic Oxirane | Acid-catalyzed ring opening and rearrangement | Mineral Acid | Diol | Not specified |

| Tetrahydrodicyclopentadiene | Lewis acid-promoted isomerization | AlCl₃ | Adamantane | ~20-40 nih.gov |

Catalytic Influences on Product Distribution

The distribution of products in adamantane synthesis, particularly the ratio of 1-substituted to 2-substituted isomers, is highly dependent on the catalytic conditions employed. The greater thermodynamic stability of the tertiary bridgehead carbocation (at C1) compared to the secondary carbocation (at C2) generally favors the formation of 1-substituted products. nih.gov However, careful selection of catalysts and reaction conditions can influence the regioselectivity of these reactions.

Lewis acids play a crucial role in initiating the carbocation formation necessary for both the adamantane cage formation and subsequent functionalization. nih.gov In the classic synthesis of adamantane from tetrahydrodicyclopentadiene, a Lewis acid like aluminum chloride is essential to drive the rearrangement. nih.gov

In the context of carboxylation, the choice of catalyst can influence the product distribution. While direct carboxylation of adamantane often leads to the 1-carboxylic acid derivative due to the stability of the bridgehead carbocation, certain catalytic systems can promote the formation of the 2-isomer, although this is a less common outcome.

Radical-based functionalization offers an alternative to carbocation chemistry and can lead to different product distributions. For example, the oxidative carbonylation of adamantane using N-hydroxyphthalimide (NHPI) as a catalyst in the presence of oxygen and carbon monoxide proceeds via a radical mechanism. nih.gov This method, however, tends to produce a mixture of carbonylated and oxygenated products at both the secondary and tertiary positions, with poor selectivity. nih.gov

The table below outlines the influence of different catalytic systems on the functionalization of adamantane, which can indirectly inform strategies for the synthesis of adamantane-2-carboxylic acid by highlighting catalysts that can activate the C2 position.

| Reaction Type | Catalytic System | Reactants | Major Product(s) | Notes on Selectivity |

| Isomerization | Lewis Acid (e.g., AlCl₃) | Tetrahydrodicyclopentadiene | Adamantane | Forms the core adamantane structure through rearrangement. nih.gov |

| Oxidative Carbonylation | N-Hydroxyphthalimide (NHPI) / O₂ | Adamantane, CO | Mixture of 1- and 2-carboxylic acids and oxygenated products | Poor selectivity between C1 and C2 positions. nih.gov |

| Palladium-catalyzed Oxidative Carbonylation | Palladium catalyst | Adamantane, Benzyl alcohol, CO | Adamantyl esters | Preference for the bridgehead (C1) position (3°:2° = 3:1). nih.gov |

Derivative Synthesis and Functionalization Strategies

Carboxylic Acid Functionalization

The carboxylic acid group of adamantane-2-carboxylic acid is a prime site for modification, allowing for the synthesis of a wide array of derivatives such as amides, esters, and acyl chlorides. These transformations are fundamental for creating more complex molecules and for coupling the adamantane (B196018) scaffold to other chemical entities.

The synthesis of amides from carboxylic acids is a crucial transformation in organic chemistry. The mixed anhydride (B1165640) method is a common strategy to activate the carboxylic acid for nucleophilic attack by an amine. This process involves reacting the carboxylic acid with a chloroformate, such as ethyl or isobutyl chloroformate, to generate a highly reactive mixed anhydride intermediate. highfine.com This intermediate is then treated with a primary or secondary amine to form the corresponding amide.

While specific examples detailing this method for adamantane-2-carboxylic acid are not prevalent, the general applicability of this reaction is well-established. For instance, other adamantane-derived amides have been synthesized by the acylation of an amine with a carboxylic acid in the presence of triethylamine. nih.gov The mixed anhydride method offers an alternative activation strategy, particularly useful when direct coupling methods are inefficient. The reaction proceeds by enhancing the electrophilicity of the carbonyl carbon, facilitating the amide bond formation. highfine.com

Table 1: General Conditions for Amide Formation via Mixed Anhydride Method

| Step | Reagent 1 | Reagent 2 | Intermediate/Product | Purpose |

| 1 | Carboxylic Acid (e.g., Adamantane-2-carboxylic acid) | Chloroformate (e.g., Ethyl chloroformate) | Mixed Anhydride | Activation of the carboxylic acid |

| 2 | Mixed Anhydride | Amine (Primary or Secondary) | Amide | Formation of the amide bond |

This table represents a generalized procedure for the mixed anhydride method.

Esterification is the process of converting a carboxylic acid into an ester. The Fischer esterification is a classical method that involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product (ester), water is typically removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

A patented method for separating 1- and 2-adamantanecarboxylic acids utilizes their differential esterification rates. In this process, a mixture of the isomers is treated with an alcohol using 98% sulfuric acid as a catalyst at temperatures between 55-70°C. google.com This demonstrates a practical application of esterification for adamantane-2-carboxylic acid.

Table 2: Example of Esterification Conditions

| Carboxylic Acid | Catalyst | Temperature | Reaction Time | Outcome |

| Adamantane-2-carboxylic acid | 98% H₂SO₄ | 55-70 °C | 15–140 min | Formation of the corresponding ester |

Data derived from a process for separating adamantane carboxylic acid isomers. google.com

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for synthesizing esters, amides, and other acyl compounds. The conversion of a carboxylic acid to an acyl chloride involves replacing the hydroxyl (-OH) group with a chlorine atom. chemguide.co.uk Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukkhanacademy.org

The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uklibretexts.org This method has been successfully applied to adamantane dicarboxylic acids, where treatment with boiling thionyl chloride resulted in the corresponding diacyl chloride in quantitative yield, indicating its efficacy for the adamantane scaffold. nih.gov

Table 3: Common Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Separation Method |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Fractional distillation |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl(g) | Fractional distillation |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Fractional distillation |

Adamantane Core Functionalization

Beyond modifications to the carboxylic acid group, the rigid adamantane cage itself can be functionalized. These reactions typically involve introducing new substituents, such as amino or hydroxyl groups, at various positions on the adamantane framework, leading to derivatives with distinct properties and potential applications.

2-Aminoadamantane-2-carboxylic acid is a significant unnatural, achiral amino acid derivative known for its biological activity as a transport inhibitor. worktribe.comacs.orgacs.org A high-yielding, scalable, and safe flow-based synthesis for this compound has been developed starting from 2-adamantanone (B1666556). worktribe.comacs.org Although this synthesis does not begin with adamantane-2-carboxylic acid, it represents a key method for producing a C2-amino, C2-carboxy functionalized adamantane.

The synthesis involves multiple steps, including a Grignard addition of ethynylmagnesium bromide to 2-adamantanone. acs.orgdurham.ac.uk This is followed by a series of transformations that ultimately yield 2-aminoadamantane-2-carboxylic acid as its hydrochloride salt in very good yield (94%). acs.org

Table 4: Selected Steps in the Flow Synthesis of 2-Aminoadamantane-2-carboxylic acid

| Starting Material | Key Reagent | Key Intermediate | Final Product Yield |

| 2-Adamantanone | Ethynylmagnesium bromide | 2-Ethynyl-2-adamantanol | 94% (as HCl salt) |

Yield is reported from an intermediate amide precursor. acs.org

Hydroxylation of the adamantane core of adamantane-2-carboxylic acid introduces a hydroxyl group, creating bifunctional molecules that can be used as monomers or intermediates. google.com One documented method involves the direct oxidation of the adamantane cage. For example, treating adamantane-2-carboxylic acid with a mixture of sulfuric and nitric acids leads to the formation of 5-hydroxyadamantane-2-carboxylic acid. researchgate.net

Another approach utilizes the MnO₂–H₂SO₄ system for the synthesis of cage alcohols from adamantanecarboxylic acids. researchgate.net This reaction can lead to the displacement of the carboxylic group and the introduction of a hydroxyl group, often at a bridgehead position. researchgate.net These methods provide pathways to hydroxy derivatives, which are valuable starting materials for further chemical elaboration.

Halogenation and Subsequent Substitutions

The synthesis of functionalized adamantane derivatives often proceeds through halogenated intermediates. nih.gov Direct halogenation of the adamantane core, particularly at the bridgehead positions, provides a versatile entry point for further chemical modifications. For instance, adamantane-1-carboxylic acid can be perchlorinated when treated with gaseous chlorine under UV irradiation in a carbon tetrachloride solvent. google.com This process can yield products such as tetrachloroadamantane-1-carboxylic acid and octachloroadamantane-1-carboxylic acid. google.com

These halogenated carboxylic acids are robust chemical intermediates. The carboxylic acid moiety can be converted into an acid chloride, for example, by heating with thionyl chloride. google.com This acyl chloride is highly reactive and can subsequently be reacted with amines or ammonia (B1221849) to form various carboxamide derivatives. google.com This two-step sequence—halogenation followed by substitution at the carboxyl group—allows for the introduction of a wide range of functionalities onto the rigid adamantane scaffold.

Fluorination of adamantane carboxylic acids has also been explored. The use of reagents like (Me₄N)SCF₃ provides a method for converting carboxylic acids, including 1-adamantanecarboxylic acid, into their corresponding acyl fluorides. mt.com For carboxylic acids with available α-hydrogens, the Hell-Volhard-Zelinsky reaction offers a classic method for α-halogenation using bromine or chlorine in the presence of a phosphorus catalyst. ucalgary.ca

Multisubstitution Strategies

Synthesis of Symmetrical Disubstituted Bridgehead Adamantane Derivatives

Symmetrically disubstituted adamantanes, particularly at the bridgehead positions (1 and 3), are crucial intermediates for creating more complex, multi-substituted adamantane structures. rsc.org A common and economical starting material for these syntheses is 1-adamantane carboxylic acid. nih.govrsc.org

One key strategy is the Koch-Haaf carbonylation, which can be used to introduce a second carboxyl group at the opposite bridgehead position. This reaction transforms 1-adamantane carboxylic acid into 1,3-adamantane dicarboxylic acid. rsc.org The resulting diacid can then be subjected to further transformations. For example, it can be reduced to form 1,3-adamantane dimethanol. rsc.org This diol, in turn, can be converted to dihalogenated derivatives like 1,3-dibromomethyl adamantane through reaction with systems such as HBr-ZnBr₂. rsc.org These symmetrical disubstituted derivatives serve as foundational building blocks for a variety of applications. rsc.org

| Starting Material | Reagents | Product | Reference |

| 1-Adamantane carboxylic acid | HCOOH, H₂SO₄ | 1,3-Adamantane dicarboxylic acid | rsc.org |

| 1,3-Adamantane dicarboxylic acid | Reduction | 1,3-Adamantane dimethanol | rsc.org |

| 1,3-Adamantane dimethanol | HBr-ZnBr₂ | 1,3-Dibromomethyl adamantane | rsc.org |

Tetrasubstituted Adamantane Scaffolds for Multivalent Ligand-Receptor Interactions

The rigid, tetrahedral geometry of the adamantane cage makes it an ideal scaffold for the synthesis of multivalent ligands, which are valuable in studying ligand-receptor interactions. google.comresearchgate.net The goal is often to create a core molecule with multiple, precisely oriented functional groups. An efficient synthetic route to novel 1,3,5,7-tetrasubstituted adamantane derivatives has been developed, starting from adamantane itself. researchgate.net

These synthetic strategies can produce tetrafunctionalized adamantanes with, for example, three identical arms designed for ligand attachment and a fourth, different functional group for conjugation to a reporter molecule. google.comresearchgate.net One approach involves the synthesis of a key intermediate with three arms terminated by activated carboxylic acid derivatives (like NHS-esters) and a fourth arm with a protected amino group. researchgate.net This design allows for differential and controlled conjugation. Such scaffolds provide a well-defined tripodal recognition motif that is useful for interacting with cell surfaces. google.com The adamantane core ensures that the attached ligands are held in a fixed spatial arrangement, which can significantly enhance binding affinity to biological targets. google.com

Stereochemical Aspects in Derivative Synthesis

Synthesis of Chiral Adamantane Derivatives

Chirality is a key consideration in the synthesis of adamantane derivatives, particularly for applications in medicinal chemistry and catalysis. acs.org Adamantane itself is achiral, but it can become chiral through appropriate substitution patterns. For instance, a 1,2-disubstituted adamantane derivative is inherently chiral. acs.org Similarly, an adamantane molecule with four different substituents at the bridgehead positions (1, 3, 5, and 7) is also chiral. nih.gov The synthesis of such compounds in an enantiomerically pure form is a significant objective. acs.org Optical activity in adamantane derivatives was first described in 1969 for a molecule bearing hydrogen, bromine, methyl, and carboxyl groups at the four bridgehead positions. nih.gov

Synthetic strategies for creating chiral adamantanes often involve the construction of the adamantane framework from chiral precursors or the resolution of racemic mixtures. Pathways have been developed to convert common starting materials into enantiomerically pure ketoolefins, which can then be cyclized to form the chiral adamantane cage while retaining their stereochemistry. acs.org

Enantioselective Approaches

Achieving enantioselectivity in the synthesis of chiral adamantane derivatives is crucial for producing compounds with specific biological activities or catalytic properties. acs.org Various enantioselective approaches have been developed to control the stereochemistry of the final adamantane product.

One strategy involves using asymmetric reactions during the construction of the adamantane skeleton. acs.org For example, enantiomerically pure starting materials can be guided through a series of reactions that preserve or transfer chirality to the final tricyclic product. acs.org Another approach is the transformation of adamantyl-substituted precursors using stereoselective reactions. For instance, new adamantane-substituted heterocycles with potent biological activity have been synthesized in their (R)- and (S)-isomeric forms through the transformation of adamantyl-substituted N-Boc-homoallylamines. These methods are critical for accessing specific enantiomers of complex adamantane derivatives for further study and application.

Applications in Medicinal Chemistry and Pharmacology

Antiviral Activities of Adamantane-2-carboxylic Acid Derivatives

The adamantane (B196018) moiety is famously associated with the first generation of influenza A virus inhibitors. mdpi.comnih.gov Building on this legacy, derivatives of adamantane-2-carboxylic acid have been explored for their potential to combat viral infections.

The primary mechanism of action for early adamantane antivirals like amantadine (B194251) and rimantadine (B1662185) is the blockade of the M2 ion channel of the influenza A virus. mdpi.comnih.gov This channel is a proton-selective viroporin essential for the viral uncoating process within the host cell. By obstructing this channel, the drugs prevent the acidification of the viral interior, which is a critical step for the release of the viral genome and subsequent replication. nih.govnih.gov

Derivatives of adamantane-2-carboxylic acid are designed with the same fundamental principle in mind. The bulky adamantane cage is capable of physically occluding the M2 channel pore. nih.gov While amantadine is a primary amine, the carboxylic acid functional group in adamantane-2-carboxylic acid derivatives offers a point for chemical modification to potentially enhance binding affinity and efficacy. The core concept remains analogous: the adamantyl group serves as a "lipophilic bullet" that targets and blocks the M2 channel, thereby inhibiting viral replication. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of adamantane derivatives. Research has shown that modifications to the adamantane core and its substituents can significantly impact activity. For instance, the addition of various functional groups to the adamantane scaffold can alter the molecule's interaction with the M2 channel or other viral targets.

Studies on amino acid derivatives of adamantane have indicated that the adamantane carbocycle can act as a carrier for functional groups, transporting them to the M2 protein. mdpi.com This suggests that the nature of the substituent on the carboxylic acid group of adamantane-2-carboxylic acid can be fine-tuned to improve antiviral efficacy. For example, the synthesis and evaluation of various adamantylphthalimides, including those derived from adamantane-1-carboxylic acids, have been conducted to explore their antiviral potential. nih.gov These studies help in the rational design of new compounds with improved activity against influenza and potentially other viruses.

Derivatives of adamantane have demonstrated efficacy against influenza A virus strains. mdpi.comnih.gov For example, 2-(1-adamantyl)imidazole (B3429768) and N-methyl-2-(1-adamantyl)imidazole, synthesized from 1-adamantyl carboxylic acid, showed significant antiviral activity against the A-2 Victoria virus in chick embryos. nih.gov While resistance to first-generation adamantane drugs is now widespread, research into new derivatives continues in an effort to overcome these limitations. mdpi.com Some synthesized amino acid derivatives of adamantane have shown the ability to inhibit influenza A virus strains that are resistant to rimantadine. mdpi.com

The following table summarizes the antiviral activity of select adamantane derivatives.

| Compound | Virus Strain | Activity |

|---|---|---|

| 2-(1-adamantyl)imidazole | Influenza A-2 Victoria | Significant antiviral activity nih.gov |

| N-methyl-2-(1-adamantyl)imidazole | Influenza A-2 Victoria | Significant antiviral activity nih.gov |

Neuropharmacological Research

The unique structure of adamantane has also been exploited in the development of agents targeting the central nervous system. Adamantane-2-carboxylic acid has served as a key structural component in the design of ligands for various neurological receptors.

Neurotensin (B549771) is a neuropeptide involved in a variety of physiological processes, and its receptors are targets for therapeutic intervention. SR48692 was the first potent and selective non-peptide antagonist discovered for the neurotensin receptor. researchgate.net A key structural feature of SR48692 is the adamantane moiety derived from adamantane-2-carboxylic acid.

Following the discovery of SR48692, a more potent antagonist, SR142948A, was developed. researchgate.net SR142948A, which is 2-[[5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyl]amino] adamantane-2-carboxylic acid, also incorporates the adamantane-2-carboxylic acid scaffold. researchgate.net This compound exhibits a significantly higher affinity for the neurotensin receptor compared to SR48692. nih.gov For instance, SR142948A inhibited [¹²⁵I]-neurotensin binding with a median inhibitory concentration (IC₅₀) of 0.24 nM, whereas the IC₅₀ for SR48692 was 14 nM. nih.gov The adamantane group in these antagonists is thought to contribute to their high affinity and selectivity by fitting into a specific hydrophobic pocket of the receptor.

The table below compares the potency of SR48692 and SR142948A.

| Compound | Target | IC₅₀ (nM) for [¹²⁵I]-neurotensin binding |

|---|---|---|

| SR48692 | Neurotensin Receptor | 14 ± 5 nih.gov |

The P2X7 receptor, an ATP-gated ion channel, is implicated in pain and inflammation, making it a promising target for the development of new analgesics. nih.gov Derivatives of 2-aminoadamantane-2-carboxylic acid have been investigated as P2X7 receptor antagonists.

Research has shown that certain adamantane derivatives can inhibit the P2X7-evoked release of glutamate (B1630785), a mechanism that may contribute to their antinociceptive properties. nih.gov One study reported on a class of adamantane derivatives, where a specific compound demonstrated outstanding analgesic properties that were not mediated by opioid or cannabinoid receptors. nih.gov This suggests a novel mechanism of action for pain relief centered on the modulation of the P2X7 receptor. Molecules containing the 2-aminoadamantane-2-carboxylic acid fragment have shown antinociceptive effects attributed to the inhibition of P2X7-triggered glutamate release. scirp.org This line of research highlights the potential of adamantane-2-carboxylic acid derivatives in the development of non-opioid analgesics.

P2X7 Receptor Inhibition and Analgesic Properties

Modulation of Glutamate Release

Derivatives of adamantane have been investigated for their ability to modulate neurotransmitter release, a key process in neuronal communication. One such derivative, 2-aminoadamantane-2-carboxylic acid, has demonstrated inhibitory effects on the P2X7 receptor-evoked release of glutamate. nih.gov In experimental models using rat cerebrocortical synaptosomes, this compound was found to inhibit the release of the excitatory neurotransmitter. nih.gov

The P2X7 receptor, when activated, can trigger the release of glutamate through both calcium-dependent and calcium-independent pathways. nih.gov The studied adamantane derivative was shown to act as an inhibitor of the Ca²⁺-dependent exocytotic release of glutamate, interfering with the receptor's rapid gating channel that is coupled to vesicular release. nih.gov This modulation of glutamate, a primary excitatory neurotransmitter in the central nervous system, highlights a potential mechanism for therapeutic intervention in conditions associated with glutamatergic dysregulation. nih.gov

Modulation of Neuroinflammation Pathways

Adamantane derivatives have shown promise in modulating neuroinflammatory pathways, which are implicated in a variety of neurodegenerative and metabolic diseases. researchgate.netnih.gov Studies on newly synthesized adamantane derivatives have investigated their neuroprotective actions in the context of diabetes-induced cognitive impairment, a condition linked to neuroinflammation. researchgate.netnih.gov

In animal models of diabetes, these compounds were found to restrict cognitive deficits. researchgate.netnih.gov The mechanism appears to involve the blockade of pro-inflammatory cytokine synthesis in the brain. researchgate.netnih.gov Specifically, research has shown that these derivatives can lead to the overexpression of genes such as Brain-Derived Neurotrophic Factor (Bdnf) and Caveolin-1 (Cav1), which play roles in neural plasticity and inflammatory responses. researchgate.netnih.gov This suggests that adamantane-based compounds could be valuable in treating cognitive impairment associated with inflammatory events. nih.gov

Antipsychotic Drug Development Potential

The adamantane framework has been utilized in the development of agents targeting central nervous system disorders, including potential antipsychotics. nih.gov The unique structural properties of adamantane can be leveraged in designing molecules that interact with specific neuroreceptors. For instance, an adamantane-modified isotopomer has been used to study the binding properties of neurotensin receptors (NTR1 and NTR2), which are involved in the pathophysiology of psychosis. nih.gov

Furthermore, Adamantane-2-carboxylic acid itself has been noted for its utility in chromatographic methods to separate neurotensin receptor agonists from dopamine (B1211576) antagonists, both of which are key targets in antipsychotic drug research. biosynth.com A closely related derivative has been proposed as a clinically useful compound for attenuating amphetamine-induced locomotor sensitization, a model used in antipsychotic drug screening. nih.gov This indicates the potential of the adamantane scaffold in generating new leads for antipsychotic medications.

CNS Penetration Enhancement

A significant challenge in developing drugs for central nervous system (CNS) disorders is ensuring the molecule can cross the protective blood-brain barrier (BBB). The lipophilic, cage-like structure of the adamantane moiety is well-suited to address this challenge. nih.govresearchgate.net Incorporating an adamantane group into a drug molecule often increases its lipophilicity, which can facilitate its passage across the BBB. nih.govresearchgate.net

This strategy has been successfully demonstrated in prodrug design. For example, when the antiviral drug azidothymidine (AZT) was conjugated with a 1-adamantane moiety, the resulting prodrugs were significantly more lipophilic and showed markedly enhanced penetration into brain tissue in animal studies. nih.gov The concentration of the adamantane-conjugated prodrugs in the brain was found to be 7 to 18 times higher than that of the parent drug, AZT. nih.gov This highlights the utility of the adamantane structure as a "lipophilic bullet" to improve CNS drug delivery. nih.govresearchgate.net

Enzyme and Receptor Inhibition

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors for Metabolic Regulation

Adamantane carboxylic acid derivatives have been identified as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1). nih.govresearchgate.net DGAT1 is a crucial enzyme that catalyzes the final step in triglyceride synthesis, making it an attractive therapeutic target for metabolic diseases like obesity and type 2 diabetes. researchgate.net

Extensive research and optimization of this series of compounds have led to the discovery of highly effective DGAT1 inhibitors. nih.gov One particular E-adamantane carboxylic acid compound demonstrated excellent in vitro activity, with an IC50 value of 5 nM against both human and mouse DGAT1. nih.govresearchgate.net This compound also exhibited favorable drug-like properties, including microsomal stability and a good safety profile. nih.govresearchgate.net

In vivo studies have confirmed the therapeutic potential of these inhibitors. The lead compound significantly reduced plasma triglyceride levels in rodents and zebrafish. nih.govresearchgate.net In diet-induced obesity mouse models, it also led to a reduction in body weight gain and lowered the glucose area under the curve (AUC), indicating improved glucose metabolism. nih.govresearchgate.net

Table 1: In Vitro Activity of an Optimized Adamantane Carboxylic Acid Derivative against DGAT1

| Target Enzyme | IC50 Value |

|---|---|

| Human DGAT1 | 5 nM |

| Mouse DGAT1 | 5 nM |

Data sourced from studies on optimized E-adamantane carboxylic acid compounds. nih.govresearchgate.net

Table 2: In Vivo Efficacy of a Lead Adamantane Carboxylic Acid DGAT1 Inhibitor

| Efficacy Endpoint | Observation in Animal Models |

|---|---|

| Plasma Triglycerides | Significantly reduced |

| Body Weight Gain | Reduction observed in DIO mice |

| Glucose Metabolism | Lowered glucose AUC in DIO mice |

DIO: Diet-Induced Obesity; AUC: Area Under the Curve. Data reflects outcomes in preclinical studies. nih.govresearchgate.net

Role of the Carboxyl Group in Molecular Target Binding

The carboxylic acid group is a key functional group in drug design, largely due to its ability to engage in specific charge-charge interactions and hydrogen bonding with biological targets. researchgate.net This functional group is often critical for the binding of therapeutic agents to their respective receptors or enzymes. researchgate.net In the context of adamantane-based compounds, the carboxyl group can significantly influence the molecule's interaction with its biological target. For instance, in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders, the carbonyl group of adamantyl derivatives has been shown to form potential hydrogen bond interactions with key residues like Tyr183 and Ser170 within the enzyme's active site. nih.gov The unique, rigid, and bulky structure of the adamantane cage positions the carboxyl group in a way that can facilitate a precise and effective interaction with the binding site of a target protein. researchgate.net The lipophilic nature of the adamantane core combined with the interactive potential of the carboxyl group creates a pharmacophore that can be optimized for both potency and selectivity. nih.govnih.gov

Antibacterial and Antimicrobial Research

Adamantane derivatives have been a subject of interest in the search for new antimicrobial agents, driven by the increasing challenge of bacterial resistance. mdpi.com

Inhibition of Gram-positive and Gram-negative Bacteria

Research has shown that adamantane-carboxylic acid possesses inhibitory activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. medchemexpress.com It has demonstrated the ability to effectively inhibit the growth of several Gram-positive bacteria and is also active against some Gram-negative strains. mdpi.commedchemexpress.com At a concentration of 1000 mg/mL, adamantane-carboxylic acid can completely halt the growth of Bacillus cereus, Bacillus subtilis, Enterococcus faecalis, Micrococcus luteus, and Citrobacter freundii. medchemexpress.com A higher concentration of 1500 mg/mL is required to prevent the growth of Staphylococcus aureus and Pseudomonas aeruginosa. medchemexpress.com While it generally shows a stronger inhibitory effect on Gram-positive bacteria, its activity against Gram-negative bacteria is considered weaker. medchemexpress.com The structural characteristics of the adamantane cage are thought to play a role in this differential activity, as the outer membrane of Gram-negative bacteria presents a significant barrier to the penetration of many small molecules. nih.gov

| Bacterial Strain | Gram Type | MIC (mg/mL) |

|---|---|---|

| Bacillus cereus | Gram-positive | 1000 |

| Bacillus subtilis | Gram-positive | 1000 |

| Enterococcus faecalis | Gram-positive | 1000 |

| Micrococcus luteus | Gram-positive | 1000 |

| Citrobacter freundii | Gram-negative | 1000 |

| Staphylococcus aureus | Gram-positive | 1500 |

| Pseudomonas aeruginosa | Gram-negative | 1500 |

Mechanisms of Action (e.g., Cell Membrane Permeability Alteration)

The antibacterial effect of adamantane-carboxylic acid is attributed, in part, to its ability to alter the permeability of the bacterial cell membrane. medchemexpress.com While the specific molecular target has not been definitively identified, it is understood that the compound can disrupt the integrity of the cell membrane, leading to the inhibition of bacterial growth. medchemexpress.com This membranotropic activity is a recognized mechanism for some adamantane derivatives. mdpi.com The lipophilic nature of the adamantane moiety likely facilitates its interaction with and insertion into the lipid bilayer of bacterial membranes, which can lead to changes in membrane fluidity and function. researchgate.net

Antiproliferative Activity

Derivatives of adamantane have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net The incorporation of the adamantane scaffold into different molecular structures has been a strategy in the development of new anticancer agents. nih.gov For example, certain adamantane derivatives have shown notable in vitro activity against major cancer cell lines, and some have also exhibited in vivo anticancer profiles. nih.gov While some hybrid derivatives of adamantane have shown activity against bacteria, they did not always translate to significant effects on cell proliferation within the tested dose ranges. researchgate.net However, other studies have successfully designed adamantane-containing compounds with potent antiproliferative effects. nih.gov

Transport Mediator Properties

The unique physicochemical properties of certain adamantane derivatives, such as 2-aminoadamantane-2-carboxylic acid, have led to their investigation as transport mediators. acs.orgresearchgate.net This particular amino acid derivative has been reported to possess novel transport inhibitory properties. researchgate.net The bulky and apolar side chain provided by the adamantane cage, combined with resistance to metabolic degradation due to the tertiary α-carbon and sufficient water solubility, are characteristics that make it a candidate for influencing amino acid transport systems. researchgate.net

Drug Delivery Systems and Pharmacokinetic Modulation

The adamantane moiety is widely utilized in the design of drug delivery systems and for the modulation of pharmacokinetic properties. mdpi.comnih.gov Its lipophilic nature allows it to be incorporated into the lipid bilayer of liposomes, which can be used for targeted drug delivery. researchgate.netpensoft.net The rigid adamantane cage can also protect adjacent functional groups from metabolic breakdown, thereby enhancing the stability and distribution of a drug in the bloodstream. researchgate.net By modifying existing drugs with an adamantane group, it is often possible to increase their lipophilicity and stability, which can lead to improved pharmacokinetic profiles. nih.gov Adamantane-containing structures, including liposomes, cyclodextrin (B1172386) complexes, and dendrimers, are being developed as versatile systems for delivering therapeutic agents to specific sites in the body. nih.govpensoft.net

Adamantane as an "Anchor" in Liposomal Systems

The adamantane moiety's high lipophilicity allows it to serve as an effective anchor within the lipid bilayer of liposomes. mdpi.compensoft.net This concept is pivotal for developing targeted drug delivery systems and for studying surface recognition phenomena. nih.govresearchgate.net By functionalizing a drug or a targeting ligand with an adamantane group, these molecules can be stably integrated into the liposomal membrane, with the adamantane cage submerged in the hydrophobic core of the bilayer. researchgate.net

This anchoring strategy facilitates the creation of versatile, decorated liposomes for targeted drug delivery. mdpi.com For instance, adamantyl glycoconjugates have been incorporated into liposomal systems to present carbohydrate molecules on the vesicle surface. pensoft.net These carbohydrate-decorated liposomes can then be used to study interactions with specific protein receptors on cell membranes. researchgate.net A notable example involved using concanavalin (B7782731) A, a lectin that specifically binds to α-d-mannosyl residues. The interaction caused aggregation and an increase in the size of liposomes decorated with mannosylated adamantyl derivatives, demonstrating successful surface recognition. mdpi.com

Researchers have also combined the lipophilic adamantane anchor with highly polar functional groups, such as the guanidine (B92328) moiety, in a single molecule. mdpi.com This design allows for the stable entrapment of these derivatives in liposome (B1194612) model membrane systems, which is crucial for studying their interactions and potential as cell-penetrating agents. pensoft.netresearchgate.net

Table 1: Examples of Adamantane Derivatives Used in Liposomal Systems

| Adamantane Derivative | Application in Liposomal System | Research Finding |

| Adamantyl glycoconjugates | Surface recognition and targeted delivery | Acted as a membrane anchor for carbohydrate molecules, enabling specific binding with lectins like concanavalin A. mdpi.com |

| Adamantyl aminoguanidines | Model membrane system studies | Successfully incorporated into liposomes, combining a polar guanidine group with a lipophilic adamantane anchor. mdpi.compensoft.net |

| (Adamant-2-yl)-L-Ala-D-isoGln | Investigation of specific protein interactions | Used as a model for studying interactions with membrane receptors. researchgate.net |

Adamantane-Based Dendrimers and Nanoparticles

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure, making them promising nanocarriers for therapeutic agents. mdpi.comtandfonline.com Adamantane serves as an excellent building block in the synthesis of these nanostructures. mdpi.com Its tetrahedral geometry allows it to form a core from which four dendritic arms can extend, creating a globular polymeric material. mdpi.com

Polycationic adamantane-based dendrons have been investigated for their cellular uptake. Preliminary results have shown that these compounds can be taken up by cells efficiently without causing significant cytotoxicity. mdpi.com The properties of these dendrimers can be fine-tuned by modifying the terminal functional groups or the core structure, offering a versatile platform for applications like gene delivery. mdpi.com

In the broader context of nanoparticles, the rigid structure of adamantane is utilized in molecular recognition and drug delivery to ensure the proper orientation of different components. mdpi.com Dendrimer-based nanogels, which combine the features of dendrimers and nanogels, are being developed as advanced nanoplatforms with high drug-loading capacity and sustained release properties for applications in cancer therapy. tandfonline.com These systems can be engineered to encapsulate diagnostic or therapeutic agents, leveraging the unique structural advantages conferred by components like adamantane. tandfonline.comnih.gov

Table 2: Features of Adamantane in Dendrimer and Nanoparticle Systems

| System Type | Role of Adamantane | Key Properties and Applications |

| Adamantane-Based Dendrimers | Core building block | Forms a tetrahedral core for dendritic arms; used in creating polycationic dendrons for cellular uptake and gene delivery. mdpi.com |

| Nanoparticles | Rigid structural component | Ensures proper orientation of molecular components for recognition and targeted delivery. mdpi.com |

| Dendrimer-Based Nanogels | Component of the nanostructure | Contributes to platforms with high drug loading and sustained release for cancer theranostics. tandfonline.com |

Improvement of Bioavailability and Controlled Release

Incorporating an adamantane moiety into drug candidates is a well-established strategy to enhance their pharmacological properties, particularly bioavailability. pensoft.netnih.gov The lipophilicity of the adamantane cage facilitates the passage of drugs across biological membranes, including the blood-brain barrier. nih.gov This enhanced membrane permeability can lead to better absorption and distribution of the drug in the body. researchgate.net Furthermore, the rigid cage structure can protect adjacent functional groups from metabolic degradation, increasing the drug's stability and prolonging its presence in blood plasma. researchgate.net

Adamantane-based polymers are utilized as matrices in drug delivery systems to achieve controlled drug release. pensoft.net These materials can be designed to have specific mechanical, physicochemical, and biological properties that dictate the rate at which the encapsulated drug is released. This approach helps in maintaining therapeutic drug concentrations over an extended period, potentially reducing dosing frequency and minimizing adverse effects. pensoft.net

Supramolecular systems involving adamantane and host molecules like cucurbit[n]urils also offer a sophisticated method for controlled release and improved bioavailability. nih.gov The strong, non-covalent interaction between the adamantane guest and the host cavity allows for the encapsulation of the drug. This encapsulation can enhance the solubility of poorly water-soluble drugs and protect them from degradation. The release of the drug can be triggered by specific stimuli, allowing for targeted delivery and controlled release at the desired site of action. nih.gov

Applications in Materials Science and Polymer Chemistry

Utilization as a Synthetic Polymer Matrix

Adamantane-2-carboxylic acid has been identified as a synthetic polymer utilized as a matrix in specialized analytical techniques. biosynth.com Specifically, it serves as a matrix component in molecular electrostatic potential flow chromatography. biosynth.com This application leverages the unique structural and chemical properties of the adamantane (B196018) moiety to create a stationary phase capable of specific molecular interactions. For instance, a polymeric matrix incorporating adamantane-2-carboxylic acid has been used to effectively separate neurotensin (B549771) receptor agonists and dopamine (B1211576) antagonists. biosynth.com Its inherent hydrophobicity and rigid structure contribute to the creation of robust polymer systems with potential uses in separations and environmental applications. biosynth.comcymitquimica.com

Development of Functional Materials with Tailored Properties

The modification of functional groups attached to the adamantane scaffold is a cornerstone of modern organic synthesis, allowing for the creation of a diverse range of compounds with tailored properties for applications in materials science. rsc.orgsemanticscholar.org The unique structural features and reactivity of adamantane-2-carboxylic acid make it a promising candidate for the development of advanced polymers and functional materials. cymitquimica.comcymitquimica.com

The rigid adamantane cage acts as a design element to direct the assembly of molecules, a process driven by lipophilic interactions. nih.govacs.org This controlled assembly is key to generating functional materials with potential uses as nanodevices, molecular sponges, or in drug delivery systems. nih.govacs.org For example, adamantane-terminated polypeptides have been synthesized and used in the template-based self-assembly of responsive nanocontainers, demonstrating the utility of the adamantane group in creating complex, functional architectures. researchgate.net Similarly, thermoresponsive polymers have been created by incorporating pendant adamantane groups into a poly(2-alkyl-2-oxazoline) copolymer, showcasing how the adamantane unit can be used to tune material properties like thermal responsiveness through molecular recognition. nih.gov

Crystal Engineering and Cocrystallization

Crystal engineering utilizes intermolecular interactions to design and construct novel solid-state structures with desired properties. Adamantane derivatives, including adamantane-2-carboxylic acid, are widely exploited in this field due to their propensity for predictable aggregation. acs.orgresearchgate.netnih.gov The noncovalent installation of adamantane moieties through cocrystallization is a particularly powerful strategy, as it can impart the properties associated with adamantane to other molecules without altering their intrinsic chemical nature. nih.govacs.org

A systematic evaluation of a series of adamantanecarboxylic acids has provided significant insights into their self-assembly and cocrystallization behavior. nih.govnih.gov This research highlights how the interplay of various noncovalent forces can be harnessed to control the crystal packing of these compounds. researchgate.netresearchgate.net

In addition to van der Waals forces, hydrogen bonding plays a crucial role in the supramolecular assembly. The carboxylic acid group of adamantane-2-carboxylic acid is a potent hydrogen bond donor and acceptor. In cocrystals with suitable partners, such as bipyridines, strong [O–H···N] hydrogen bonds form, which, in conjunction with the lipophilic aggregation of the adamantyl cages, guide the formation of extended structures like zigzag chains and layered networks. nih.govnih.gov Weaker [C–H···O] hydrogen bonds can also contribute to the stability of the resulting crystalline architecture. acs.orgnih.gov

| Interaction Type | Description | Role in Crystal Packing | Example Bond Distances |

|---|---|---|---|

| [O–H···N] Hydrogen Bond | Strong interaction between the carboxylic acid proton and a nitrogen atom of a coformer. | Forms robust heterosynthons, linking different molecular components into assemblies. nih.govacs.org | 1.87 Å to 1.88 Å nih.govacs.org |

| [O–H···O] Hydrogen Bond | Interaction between two carboxylic acid groups. | Forms homosynthons, creating dimers of the acid molecules. acs.org | ~2.6 Å to 2.7 Å researchgate.net |

| van der Waals Forces ([H···H]) | Dispersion forces between the adamantyl cages. | Drives lipophilic aggregation, a key factor in the overall packing arrangement. nih.govacs.org | N/A |

| [C–H···O] Hydrogen Bond | Weak interaction between a C-H bond on the adamantane ring and a carbonyl oxygen. | Provides additional stabilization to the crystal lattice. acs.orgnih.gov | ~2.89 Å to 3.37 Å acs.orgnih.gov |

| π···π Stacking | Interaction between aromatic rings of coformers (e.g., bipyridines). | Provides consistent and robust packing, especially in multicomponent cocrystals. nih.govacs.org | ~3.56 Å to 3.72 Å nih.govacs.org |

The substitution pattern on the adamantane cage can have a profound impact on the resulting crystal structure. Studies on a series of methyl-substituted 1-adamantanecarboxylic acids revealed that the addition of methyl groups significantly alters the directionality of the crystal packing in single-component systems. nih.govacs.org

Single-crystal X-ray diffraction studies showed that while the unsubstituted 1-adamantanecarboxylic acid forms supramolecular tapes, the addition of methyl groups leads to different arrangements. acs.org For example, 3,5-dimethyladamantane-1-carboxylic acid forms grids, and 3,5,7-trimethyl-1-adamantanecarboxylic acid assembles into zigzag tapes. acs.org This sensitivity to substitution highlights that changes to the surface morphology of the hydrocarbon cage alter the pattern of [H···H] contacts, thereby redirecting the extended packing of the molecules. acs.org

| Compound | Supramolecular Structure (Single Component) | Cocrystal Behavior (with 4,4′-azopyridine) |

|---|---|---|

| This compound (ada) | Forms supramolecular tapes via homodimers. acs.org | Forms three-component assemblies organized into sheets. nih.gov |

| 3,5-Dimethyladamantane-1-carboxylic acid (dimet-ada) | Forms grid-like structures. acs.org | Forms three-component assemblies organized into sheets. nih.gov |

| 3,5,7-Trimethyl-1-adamantanecarboxylic acid (trimet-ada) | Forms zigzag tapes. acs.org | Forms three-component assemblies organized into sheets. nih.gov |

In supramolecular chemistry, synthons are reliable structural units formed by specific intermolecular interactions. royalsocietypublishing.org They can be classified as homosynthons, which involve identical, self-complementary functional groups, or heterosynthons, which consist of different but complementary functional groups. royalsocietypublishing.orgmdpi.com

Adamantanecarboxylic acids are excellent examples of molecules that form predictable synthons. In their pure, single-component crystals, they consistently form dimers via [O–H···O] hydrogen bonds between two carboxylic acid groups. acs.org This classic R²₂(8) ring motif is a robust carboxylic acid homosynthon. acs.orgmdpi.com

When cocrystallized with a molecule containing a complementary functional group, such as the nitrogen atom in a pyridine (B92270) ring, heterosynthons are formed. nih.gov In the cocrystals of adamantanecarboxylic acids with 4,4′-azopyridine, the primary interaction is a strong [O–H···N] hydrogen bond between the carboxylic acid and the pyridine nitrogen. nih.govacs.org This interaction results in a reliable heterosynthon that links the two different components into three-part assemblies. nih.govacs.org The ability to predictably form either homosynthons or heterosynthons depending on the chemical environment makes adamantanecarboxylic acids powerful and versatile tools for the rational design of crystalline materials. nih.gov

Supramolecular Chemistry and Host Guest Interactions

Formation of Inclusion Complexes

The adamantane (B196018) moiety's size and hydrophobicity allow it to fit snugly within the cavities of several macrocyclic hosts, including cucurbiturils and cyclodextrins. nih.gov This encapsulation is driven by the displacement of "high energy" water molecules from the host's cavity, a process favored by an increase in entropy. osti.gov

Adamantane derivatives exhibit a particularly high affinity for cucurbit[n]urils, especially cucurbit nih.govuril (CB7), forming exceptionally stable host-guest complexes. nih.govnih.gov The equilibrium constants for adamantane guests in CB7 can be in the range of 10¹⁰–10¹⁵ M⁻¹, indicating a very strong and stable association. nih.gov This strong binding is attributed to the excellent size and shape complementarity between the adamantane cage and the CB7 cavity. nih.gov

While specific studies on adamantane-2-carboxylic acid are not detailed, research on similar adamantane derivatives shows they form stable 1:1 complexes with cucurbiturils in aqueous solutions. newkai.com The bulky adamantyl group is accommodated within the host cavity, stabilized by van der Waals interactions. newkai.com The kinetics of this association are remarkably fast, allowing for complex formation to occur rapidly in solution. nih.gov This robust interaction has been explored for applications in pretargeted imaging and drug delivery systems. nih.govnih.gov

Cyclodextrins (CDs), particularly β-cyclodextrin, are well-known hosts for adamantane and its derivatives due to their hydrophobic inner cavity and hydrophilic exterior. mdpi.comnih.gov The adamantyl group, with a diameter of approximately 7 Å, fits well within the β-cyclodextrin cavity, leading to the formation of stable inclusion complexes. mdpi.com

A study on various bio-conjugatable adamantane derivatives, including 1-adamantanecarboxylic acid, demonstrated the formation of inclusion adducts with β-cyclodextrin. mdpi.comnih.gov Depending on the specific derivative, diverse adamantane-to-CD ratios such as 2:2, 3:2, and 1:2 were observed. mdpi.comnih.govresearchgate.net In these complexes, the β-cyclodextrin molecules often form pairs, creating a truncated cone-shaped cavity that can accommodate one or more adamantane guest molecules. mdpi.comnih.govnih.gov

Table 1: Stoichiometry of β-Cyclodextrin Complexes with Adamantane Derivatives

| Adamantane Derivative | Host | Guest-to-Host Ratio | Reference |

|---|---|---|---|

| 1-Adamantanol (B105290) | β-Cyclodextrin Dimer | 2:2 | mdpi.comnih.gov |

| 2-Adamantanol (B149831) | β-Cyclodextrin Dimer | 3:2 | mdpi.comnih.gov |

| This compound | β-Cyclodextrin Dimer | 2:2 | mdpi.comnih.gov |

The interaction between adamantane derivatives and cyclodextrins is strong and driven primarily by hydrophobic interactions. researchgate.net For adamantane carboxylic acid, secondary interactions, such as hydrogen bonding between the carboxyl group and the hydroxyl groups at the rim of the cyclodextrin (B1172386), can further stabilize the complex. osti.gov Studies using 1H NMR spectroscopy suggest that the complexation of this compound with a modified β-cyclodextrin occurs with a specific orientation, where the guest enters via the primary hydroxyl side of the host. ucla.edu This directional preference is consistent with X-ray crystal structures of the inclusion complex of this compound and β-cyclodextrin. ucla.edu

The binding affinity between adamantane derivatives and β-cyclodextrin is typically high, with association constants (Ka) in the range of 10⁴ to 10⁵ M⁻¹. mdpi.com This strong affinity is a result of the excellent size and shape match between the guest and the host's cavity. mdpi.com Isothermal titration calorimetry (ITC) is a common technique used to measure these binding affinities. osti.gov Studies have shown that carboxy-substituted adamantane derivatives exhibit higher binding affinities for β-cyclodextrin compared to amine-substituted ones, which may be due to stronger hydrogen bonding between the carboxylate and the hydroxyl groups on the cyclodextrin rim. osti.gov

Table 2: Binding Affinities of Adamantane Derivatives with Cyclodextrins

| Guest | Host | Association Constant (Ka) | Technique | Reference |

|---|---|---|---|---|

| Alexa 488 labelled adamantane | β-Cyclodextrin | 5.2 x 10⁴ M⁻¹ | Fluorescence Correlation Spectroscopy | mdpi.com |

Cyclodextrin Complexes

Applications in Separation and Purification

The distinct chemical properties of adamantane-2-carboxylic acid compared to its 1-isomer can be exploited for separation and purification. A patented method describes the separation of 2-adamantanecarboxylic acid from this compound based on the difference in their esterification reaction rates. google.com In this process, a mixture of the isomers is subjected to esterification using sulfuric acid as a catalyst under controlled time and temperature. google.com Subsequently, the pH is adjusted to 10 or higher, allowing for the separation of the resulting this compound methyl ester from the unreacted 2-adamantanecarboxylic acid, which remains in the aqueous layer. google.com This method provides a simple and environmentally friendly way to purify 2-adamantanecarboxylic acid from manufacturing residues. google.com

pH-Dependent Binding Studies

The carboxylic acid group on adamantane-2-carboxylic acid introduces pH-sensitivity to its host-guest interactions. At a pH below its pKa, the carboxylic acid is protonated and neutral, while at a higher pH, it deprotonates to form a negatively charged carboxylate. This change in charge significantly affects the binding dynamics with hosts like cucurbiturils and cyclodextrins.

For cucurbituril (B1219460) complexes, the formation of a carboxylate at increased pH can lead to ion-dipole repulsion with the electron-rich carbonyl portals of the host. acs.orgacs.org This repulsion can hinder the dissociation of the guest, effectively "locking" it inside the host cavity. acs.orgacs.org This pH-dependent kinetic locking has been demonstrated for guest molecules containing a terminal carboxylic acid, where dethreading of the host is possible at low pH but is significantly inhibited at high pH. acs.orgacs.org This principle allows for the creation of mechanically responsive polymer networks where the material's properties change reversibly with pH. acs.org Similarly, the binding of NSAIDs, most of which contain a carboxylic acid group, to serum albumin is favored when the group is in its negatively charged carboxylate form. nih.gov

Reversible Uptake and Release Mechanisms

The reversible uptake and release of guest molecules is a key feature of dynamic supramolecular systems, and adamantane derivatives with ionizable groups, such as adamantane-2-carboxylic acid, are particularly well-suited for this purpose. The binding and release can be controlled by external stimuli, most notably pH.

In a neutral or acidic environment, the carboxylic acid group of adamantane-2-carboxylic acid is protonated and uncharged. This allows the hydrophobic adamantyl group to be readily encapsulated by a host molecule in an aqueous solution, driven by the hydrophobic effect. However, upon increasing the pH to a basic environment, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion. This increase in polarity and charge leads to stronger solvation of the guest molecule by water, which can overcome the hydrophobic driving force for encapsulation, resulting in the release of the guest from the host's cavity. This pH-triggered mechanism provides a reliable and reversible switch for the uptake and release of adamantane-2-carboxylic acid from a host molecule. This process is fully reversible; lowering the pH will again protonate the carboxylate, leading to re-encapsulation of the guest. rsc.orgshu.ac.ukrsc.org

Influence of Protonation/Deprotonation on Complex Stability